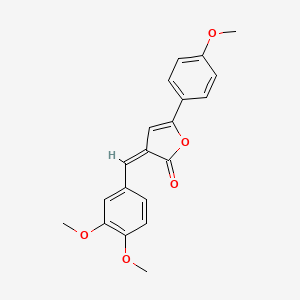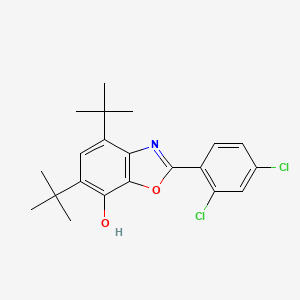![molecular formula C16H15ClO4 B4971746 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as CMEB, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in different fields. In
Scientific Research Applications
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential use as an anticancer agent. Studies have shown that 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In material science, 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential use in the synthesis of polymers and other materials. In environmental science, 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been studied for its potential use as a pesticide.
Mechanism of Action
The mechanism of action of 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is not fully understood. However, studies have shown that 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are important for the formation of new blood vessels.
Biochemical and Physiological Effects
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In vivo studies have shown that 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde inhibits the growth of tumors in mice. 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has a high purity and yield, which makes it suitable for various applications. However, 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde also has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. It is also relatively expensive, which may limit its use in some applications.
Future Directions
There are several future directions for the research on 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde. One of the future directions is to study the potential use of 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde as an anticancer agent in combination with other drugs. Another future direction is to study the potential use of 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde in the synthesis of new materials with unique properties. Additionally, future studies could focus on the potential environmental effects of 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde and its use as a pesticide.
Conclusion
In conclusion, 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been studied for its potential applications in different fields. 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have anticancer, anti-inflammatory, and analgesic effects. It has advantages for lab experiments, such as high purity and yield, but also has limitations, such as toxicity and cost. Future research on 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde could focus on its potential use as an anticancer agent, in the synthesis of new materials, and its environmental effects.
Synthesis Methods
The synthesis of 4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be achieved using different methods. One of the commonly used methods is the condensation reaction between 4-chlorophenol and 3-methoxybenzaldehyde in the presence of potassium carbonate and 2-chloroethyl ether. This method yields a high purity product with a yield of 80-90%.
properties
IUPAC Name |
4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-16-10-12(11-18)2-7-15(16)21-9-8-20-14-5-3-13(17)4-6-14/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKOZSVTNMHJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Chlorophenoxy)ethoxy]-3-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4971668.png)
![1-chloro-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4971671.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4971678.png)
![2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,3-thiazinan-4-one](/img/structure/B4971685.png)
![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B4971711.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)

![2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4971768.png)
